molecular formula C17H13FO5S B6508932 3-(4-fluoro-3-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one CAS No. 902623-36-3

3-(4-fluoro-3-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B6508932
CAS No.: 902623-36-3
M. Wt: 348.3 g/mol
InChI Key: CJIYRSMDQVXJKT-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one is a coumarin derivative characterized by a 7-methoxy group and a 4-fluoro-3-methylbenzenesulfonyl substituent at the 3-position of the chromen-2-one core. Coumarins are naturally occurring or synthetic benzopyrone derivatives with diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties . Its molecular formula is C₁₇H₁₃FO₅S, with a molecular weight of 348.07 g/mol.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)sulfonyl-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO5S/c1-10-7-13(5-6-14(10)18)24(20,21)16-8-11-3-4-12(22-2)9-15(11)23-17(16)19/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIYRSMDQVXJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-3-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from salicylaldehyde and ethyl acetoacetate through a Knoevenagel condensation reaction.

    Sulfonylation: The chromen-2-one intermediate is then subjected to sulfonylation using 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the sulfonyl group at the 3-position of the chromen-2-one ring.

    Methoxylation: Finally, the methoxy group is introduced at the 7-position through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-3-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to remove or modify functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the sulfonyl and methoxy groups. Common reagents include halogens, nucleophiles like amines, and electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-fluoro-3-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has potential applications as a probe for studying enzyme activity and protein interactions. Its sulfonyl group can form strong interactions with biological targets, making it useful in biochemical assays.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The presence of the fluoro and sulfonyl groups can enhance the compound’s binding affinity and specificity for certain biological targets, such as enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, such as cysteine or serine residues in enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The methoxy and fluoro groups can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares the target compound with structurally similar coumarin derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 3-(4-Fluoro-3-methylbenzenesulfonyl), 7-methoxy C₁₇H₁₃FO₅S 348.07 -
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one 3-(4-Chlorophenyl), 7-methoxy, 4-methyl C₁₇H₁₃ClO₃ 300.74
7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 3-(2-Methoxyphenyl), 2-(trifluoromethyl), 7-methoxy C₁₈H₁₃F₃O₄ 350.29
PTC-3 (Triad pyrazole-thiazole-coumarin) 3-(Pyrazole-thiazole-carbonyl), 7-methoxy C₂₄H₁₈N₄O₃S 442.49
Neobavaisoflavone 7-Hydroxy, 3-(4-hydroxy-3-prenylphenyl) C₂₀H₁₈O₄ 322.36

Key Observations :

  • Substituent Diversity : The target compound’s 4-fluoro-3-methylbenzenesulfonyl group distinguishes it from chlorophenyl (e.g., ), methoxyphenyl (), or heterocyclic () substituents.
  • Lipophilicity : The fluorine atom and methyl group on the sulfonyl substituent may enhance lipophilicity compared to simpler sulfonamides .

Spectroscopic Data :

  • The sulfonyl group in the target compound would exhibit distinct ¹H NMR peaks for the aromatic protons (δ 7.2–8.0 ppm) and ¹⁹F NMR signals (δ -110 to -120 ppm) .

Physicochemical Properties

  • Solubility : The sulfonyl group may reduce aqueous solubility compared to hydroxylated analogs (e.g., neobavaisoflavone ).
  • Thermal Stability : Sulfonyl derivatives generally exhibit higher thermal stability due to strong S=O bonds, as validated by crystallographic studies .

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